2-Amino-6-(6-fluoro-2-pyridinyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
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Overview
Description
2-Amino-6-(6-fluoro-2-pyridinyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile: is a complex organic compound characterized by its unique molecular structure, which includes a thieno[2,3-c]pyridine core with a fluorinated pyridine moiety[_{{{CITATION{{{_1{2-Amino-6-(6-fluoro-2-pyridinyl)-4,5,6,7-tetrahydrothieno2,3-c ...
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyridine core. One common approach is the cyclization of appropriate precursors, such as 2-amino-6-fluoropyridine, under specific reaction conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, under specific conditions.
Major Products Formed
The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
This compound is unique in its structure and properties compared to other similar compounds, such as:
2-Amino-6-fluoropyridine: : A simpler fluorinated pyridine without the thieno[2,3-c]pyridine core.
Fluroxypyr: : A different fluorinated pyridine derivative with distinct chemical properties and applications.
These comparisons highlight the uniqueness of 2-Amino-6-(6-fluoro-2-pyridinyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile and its potential for diverse applications.
Properties
IUPAC Name |
2-amino-6-(6-fluoropyridin-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4S/c14-11-2-1-3-12(17-11)18-5-4-8-9(6-15)13(16)19-10(8)7-18/h1-3H,4-5,7,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOJYEHIKUNJRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)N)C#N)C3=NC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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